(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a unique adamantane core structure substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1-bromoadamantane with pyrrolidine in the presence of a base such as potassium carbonate.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Due to its rigid structure, it is used in the development of novel polymers and materials with enhanced thermal stability.
Catalysis: The compound is explored as a ligand in catalytic reactions, providing unique steric and electronic properties.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar adamantane core but with an amine group instead of a pyrrolidinyl group.
1-Adamantylmethanol: Contains a hydroxyl group instead of a methanone group.
1-Adamantylacetone: Features an acetone group attached to the adamantane core.
Uniqueness
(3,5-DIMETHYL-1-ADAMANTYL)(1-PYRROLIDINYL)METHANONE is unique due to the combination of the adamantane core with a pyrrolidinyl group and a methanone group. This unique structure provides distinct steric and electronic properties, making it valuable in various applications.
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-7-13-8-16(2,10-15)12-17(9-13,11-15)14(19)18-5-3-4-6-18/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFKLCRVPYQIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199757 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.